3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with 3,5-dimethoxy groups. The 1,3-thiazole ring at position 4 is functionalized with a carbamoylmethyl group linked to a 2-(3-methoxyphenyl)ethylamine moiety.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-6-4-5-15(9-18)7-8-24-21(27)12-17-14-32-23(25-17)26-22(28)16-10-19(30-2)13-20(11-16)31-3/h4-6,9-11,13-14H,7-8,12H2,1-3H3,(H,24,27)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCLCYHBDCZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
Heterocycle Modifications :
- Replacement of the thiazole ring with a 1,2,4-thiadiazole-triazole hybrid () introduces additional hydrogen-bonding sites (N-atoms) and planar rigidity, which may enhance binding to flat enzymatic pockets .
Synthetic Pathways: Analog synthesis often involves coupling benzoyl chloride derivatives with amino alcohols (e.g., ) or nucleophilic substitutions (e.g., ). The target compound’s carbamoylmethyl-thiazole motif likely requires sequential amidation and cyclization steps .
Binding Affinity Predictions :
- Glide XP scoring () suggests that the target compound’s methoxy groups and carbamoyl chain may form hydrophobic enclosures and neutral-neutral hydrogen bonds, critical for high-affinity protein interactions .
Research Findings and Functional Implications
- Thiadiazole Derivatives : Compounds like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () exhibit insecticidal/fungicidal activity, implying that the thiazole-thiadiazole core in the target compound may confer similar bioactivity .
- Triazole-Based Analogs : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () demonstrates reactivity in nucleophilic substitutions, highlighting the versatility of triazole-thiazole hybrids in prodrug design .
- Pharmacokinetic Considerations : The naphthyl analog () has a higher logP (estimated) due to its aromatic bulk, which may limit bioavailability compared to the target compound’s more polar carbamoylmethyl chain .
Biological Activity
3,5-Dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, methoxy groups, and a thiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is C23H25N3O5S. The presence of methoxy groups and the thiazole ring contribute to its unique chemical properties, which may influence its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various downstream effects on cellular processes. For instance, the thiazole moiety has been associated with enhanced cytotoxicity against cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
Anticancer Activity
Research indicates that compounds similar to 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide exhibit significant anticancer properties. For example:
- Cytotoxicity Testing : In vitro studies using MTT assays have shown that compounds containing thiazole rings can have IC50 values in the low micromolar range against various cancer cell lines, such as Jurkat and HT29 cells. The presence of electron-donating groups like methoxy at specific positions has been linked to increased activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
| 3,5-Dimethoxy-N-[4-(...)] | HT29 | <10 |
Antimicrobial Activity
The thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the substituents on the benzamide and thiazole rings significantly affect the biological activity of these compounds:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce effectiveness.
- Methoxy Substituents : The positioning of methoxy groups appears crucial for maintaining high levels of activity against cancer cells.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and tested for anticancer activity. The results indicated that specific substitutions on the phenyl ring improved cytotoxic effects significantly compared to unsubstituted analogues .
- Antimicrobial Testing : A study involving various thiazole derivatives showed promising results against Gram-positive bacteria, suggesting that modifications in the side chains could lead to more potent antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
